molecular formula C14H22N4O2 B11847674 (R)-tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate

(R)-tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate

Cat. No.: B11847674
M. Wt: 278.35 g/mol
InChI Key: UZMUBCWRNOHDJI-LLVKDONJSA-N
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Description

®-tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate typically involves the reaction of pyrimidine derivatives with piperidine. One common method involves the use of tert-butyl chloroformate as a protecting group for the piperidine nitrogen. The reaction is carried out under reflux conditions in the presence of a base such as sodium methoxide in butanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

Its ability to interact with biological targets makes it a useful tool in drug discovery and development .

Medicine

In medicine, ®-tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders .

Industry

In the industrial sector, the compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it suitable for various applications in chemical manufacturing .

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl (3R)-3-(pyrimidin-2-ylamino)piperidine-1-carboxylate

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-9-4-6-11(10-18)17-12-15-7-5-8-16-12/h5,7-8,11H,4,6,9-10H2,1-3H3,(H,15,16,17)/t11-/m1/s1

InChI Key

UZMUBCWRNOHDJI-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC2=NC=CC=N2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=CC=N2

Origin of Product

United States

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